Cas no 672949-76-7 (2-BROMO-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2,2-DIFLUORO-1-ETHANONE)
2-BROMO-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2,2-DIFLUORO-1-ETHANONE Chemical and Physical Properties
Names and Identifiers
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- 2-BROMO-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2,2-DIFLUORO-1-ETHANONE
- 2-bromo-2,2-difluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Ethanone, 2-bromo-1-(3,4-dihydro-1(2H)-quinolinyl)-2,2-difluoro-
- AKOS015993095
- 2-Bromo-1-(3,4-dihydro-1(2H)-quinolinyl)-2,2-difluoroethanone
- 2-bromo-1-(3,4-dihydro-2H-quinolin-1-yl)-2,2-difluoroethanone
- 672949-76-7
- MFCD02186912
- DTXSID301181913
- 5R-0621
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- Inchi: 1S/C11H10BrF2NO/c12-11(13,14)10(16)15-7-3-5-8-4-1-2-6-9(8)15/h1-2,4,6H,3,5,7H2
- InChI Key: VEAPBTOMOWCIGM-UHFFFAOYSA-N
- SMILES: C(=O)(N1C2=C(C=CC=C2)CCC1)C(Br)(F)F
Computed Properties
- Exact Mass: 288.99138g/mol
- Monoisotopic Mass: 288.99138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- Density: 1.587±0.06 g/cm3(Predicted)
- Boiling Point: 358.4±42.0 °C(Predicted)
- pka: 0.85±0.20(Predicted)
2-BROMO-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2,2-DIFLUORO-1-ETHANONE Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 2-BROMO-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2,2-DIFLUORO-1-ETHANONE
Comprehensive Overview of 2-Bromo-1-[3,4-dihydro-1(2H)-quinolinyl]-2,2-difluoro-1-ethanone (CAS No. 672949-76-7)
2-Bromo-1-[3,4-dihydro-1(2H)-quinolinyl]-2,2-difluoro-1-ethanone (CAS No. 672949-76-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique bromo and difluoro functional groups, serves as a versatile intermediate in the synthesis of complex molecules. Its molecular structure, which includes a quinolinyl moiety, makes it particularly valuable in the development of bioactive compounds. Researchers and industry professionals are increasingly interested in this chemical due to its potential applications in drug discovery and material science.
The growing demand for fluorinated compounds in modern chemistry has positioned 2-Bromo-1-[3,4-dihydro-1(2H)-quinolinyl]-2,2-difluoro-1-ethanone as a critical building block. Fluorinated molecules are known for their enhanced stability, bioavailability, and metabolic resistance, making them indispensable in the design of new pharmaceuticals. This compound’s bromo-substituted and difluoro-substituted ketone functionality allows for further derivatization, enabling chemists to explore novel reaction pathways. As the pharmaceutical industry continues to prioritize structure-activity relationship (SAR) studies, this compound’s role in optimizing drug candidates becomes even more prominent.
One of the most frequently searched questions in the field of organic chemistry is: "What are the applications of bromo- and fluoro-substituted quinoline derivatives?" The answer lies in the versatility of compounds like 2-Bromo-1-[3,4-dihydro-1(2H)-quinolinyl]-2,2-difluoro-1-ethanone. These derivatives are widely used in the synthesis of antimalarial agents, anticancer drugs, and antimicrobial compounds. The presence of both bromine and fluorine atoms enhances the electrophilic character of the molecule, facilitating nucleophilic substitution reactions that are crucial in medicinal chemistry. Additionally, the quinoline scaffold is a privileged structure in drug design, often associated with improved pharmacokinetic properties.
Recent advancements in green chemistry have also highlighted the importance of sustainable synthesis methods for compounds like 2-Bromo-1-[3,4-dihydro-1(2H)-quinolinyl]-2,2-difluoro-1-ethanone. Researchers are exploring catalytic processes and solvent-free reactions to minimize environmental impact while maintaining high yields. This aligns with the broader industry trend toward eco-friendly chemical production, a topic that resonates strongly with today’s environmentally conscious consumers and regulatory bodies. As such, suppliers and manufacturers of this compound are increasingly adopting green synthesis protocols to meet market demands.
Another area of interest is the compound’s potential role in material science. The incorporation of fluorinated groups into organic frameworks can significantly alter the physical properties of materials, such as thermal stability and solubility. This makes 2-Bromo-1-[3,4-dihydro-1(2H)-quinolinyl]-2,2-difluoro-1-ethanone a candidate for developing advanced polymers, liquid crystals, and coatings. The ability to fine-tune material properties through strategic functionalization is a key driver of innovation in this field, and this compound offers a promising avenue for exploration.
From a commercial perspective, the global market for specialty chemicals is expanding rapidly, with 2-Bromo-1-[3,4-dihydro-1(2H)-quinolinyl]-2,2-difluoro-1-ethanone being no exception. Pharmaceutical companies, agrochemical firms, and research institutions are the primary consumers of this compound. Suppliers are focusing on ensuring high purity and consistency to meet the stringent requirements of these industries. Furthermore, the compound’s CAS number (672949-76-7) serves as a unique identifier, facilitating seamless procurement and regulatory compliance across international markets.
In conclusion, 2-Bromo-1-[3,4-dihydro-1(2H)-quinolinyl]-2,2-difluoro-1-ethanone (CAS No. 672949-76-7) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features, including the bromo and difluoro substituents, make it a valuable tool for synthetic chemists. As research continues to uncover new uses for this molecule, its importance in both academic and industrial settings is expected to grow. For those seeking reliable sources of this compound, it is essential to partner with reputable suppliers who adhere to quality standards and sustainable practices.
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